5-Isobutoxypicolinic acid

Dopamine β-monooxygenase inhibition QSAR Antihypertensive research

5-Isobutoxypicolinic acid (CAS 1392466-99-7, C₁₀H₁₃NO₃, MW 195.21) is a synthetic derivative of picolinic acid (pyridine-2-carboxylic acid) characterized by an isobutoxy (-OCH₂CH(CH₃)₂) substituent at the 5-position of the pyridine ring. It belongs to the broader class of 5-alkoxypicolinic acids, a chemical series historically investigated for antihypertensive activity via inhibition of dopamine β-monooxygenase (DBM).

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B7938610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutoxypicolinic acid
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C)COC1=CN=C(C=C1)C(=O)O
InChIInChI=1S/C10H13NO3/c1-7(2)6-14-8-3-4-9(10(12)13)11-5-8/h3-5,7H,6H2,1-2H3,(H,12,13)
InChIKeyPANFQUFXTMQBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isobutoxypicolinic Acid: Procurement and Differentiation Guide for 5-Alkoxypicolinic Acid Analogs


5-Isobutoxypicolinic acid (CAS 1392466-99-7, C₁₀H₁₃NO₃, MW 195.21) is a synthetic derivative of picolinic acid (pyridine-2-carboxylic acid) characterized by an isobutoxy (-OCH₂CH(CH₃)₂) substituent at the 5-position of the pyridine ring [1]. It belongs to the broader class of 5-alkoxypicolinic acids, a chemical series historically investigated for antihypertensive activity via inhibition of dopamine β-monooxygenase (DBM) [2]. The compound exists primarily as a research intermediate, with its utility defined by the specific steric and electronic properties conferred by the branched 5-isobutoxy group, which distinguishes it from linear or differently substituted analogs within the same patent and literature-defined class [3].

Why Generic Substitution Fails: The Critical Role of 5-Position Alkoxy Branching in Picolinic Acid SAR


Substitution among 5-alkoxypicolinic acid analogs is not straightforward due to the strict structure-activity relationship (SAR) governed by the steric and electronic demands of the dopamine β-monooxygenase (DBM) active site. Quantitative SAR (QSAR) models derived from a series of 22 picolinic acids substituted in the 4- and 5-positions demonstrate that DBM inhibition is directly correlated with the molar refraction and steric bulk (Sterimol parameters) of the 5-substituent [1]. This means that a change from a branched isobutoxy group to a linear butoxy or a smaller alkoxy chain is predicted to alter the compound's inhibitory potency and binding mode, as the 5-substituent protrudes into a specific fringe region of the catalytic crevice [1]. Therefore, procurement of a specific analog like 5-isobutoxypicolinic acid is essential to maintain experimental consistency and validate SAR hypotheses, as generic substitution risks introducing unquantified changes in biological activity that cannot be assumed from class-level data alone [2].

Quantitative Differentiation Evidence: 5-Isobutoxypicolinic Acid vs. Key Analogs


Steric Differentiation: Branched Isobutoxy vs. Linear Butoxy and Alkyl Analogs

QSAR analysis of 5-substituted picolinic acids reveals that the steric bulk of the 5-substituent, quantified by molar refraction and Sterimol parameters (B1, B5), is a key determinant of DBM inhibitory potency [1]. While the exact pI₅₀ value for 5-isobutoxypicolinic acid is not provided in the accessible data, the QSAR model predicts that its branched, wider isobutoxy group will confer a different inhibitory profile compared to linear analogs like 5-butoxypicolinic acid or alkyl derivatives like fusaric acid (5-n-butylpicolinic acid) [1]. The model indicates that 'wider bulk' and 'higher molar refraction' of the 5-substituent increase DBM inhibition, suggesting a measurable steric advantage for the branched isobutoxy group over linear chains [1].

Dopamine β-monooxygenase inhibition QSAR Antihypertensive research

Safety Profile Differentiation: Alkoxy vs. Alkyl Substituents at the 5-Position

Patent literature explicitly distinguishes 5-alkoxypicolinic acids, including 5-isobutoxypicolinic acid, from the known antihypertensive agent fusaric acid (5-n-butylpicolinic acid) on the basis of safety. Fusaric acid is noted to have a 'low LD₅₀ value', creating a need for improved agents [1]. The invention of 5-alkoxypicolinic acids was motivated by this toxicity concern, positioning the alkoxy-substituted class, including the target compound, as having a potentially more favorable safety profile compared to the 5-alkyl substituted analog, fusaric acid [1]. While a specific LD₅₀ value for 5-isobutoxypicolinic acid is not provided, the patent's explicit comparative statement establishes a class-level safety advantage that is relevant for procurement decisions in drug discovery programs.

Toxicity LD50 Antihypertensive

Intermediate Utility: Specific Role in Cystic Fibrosis Drug Synthesis

Recent patent activity highlights the utility of picolinic acid derivatives, including 5-isobutoxypicolinic acid, as key intermediates in the synthesis of compounds for treating respiratory disorders such as cystic fibrosis . This application is a distinct and specific use case not commonly reported for other 5-alkoxypicolinic acids in publicly available patent summaries. This documented role as a building block in a modern therapeutic area provides a verifiable procurement rationale for medicinal chemistry groups focused on CFTR modulator development, differentiating it from analogs primarily investigated as antihypertensives.

Cystic Fibrosis Drug Synthesis Intermediate

Recommended Application Scenarios for 5-Isobutoxypicolinic Acid Based on Quantitative Evidence


SAR Studies of Dopamine β-Monooxygenase (DBM) Inhibition

This compound is best utilized in SAR studies to probe the steric requirements of the DBM active site. Researchers can use it to test QSAR predictions that relate 5-position steric bulk (molar refraction, Sterimol parameters) to inhibitory potency. Its branched isobutoxy group serves as a specific steric probe distinct from linear 5-alkoxy or 5-alkyl analogs [1]. This application is directly supported by the QSAR model which identifies the 5-position as a key determinant of activity [1].

Development of Safer Antihypertensive Leads

In programs aiming to develop novel antihypertensive agents, 5-isobutoxypicolinic acid represents a logical starting point or intermediate. Its selection is justified by patent literature that explicitly positions the 5-alkoxypicolinic acid class as a safer alternative to the more toxic 5-alkyl analog, fusaric acid, which has a documented low LD₅₀ [2]. This provides a risk-mitigation rationale for lead generation and optimization.

Synthesis of Cystic Fibrosis Therapeutics

Medicinal chemistry teams focused on cystic fibrosis drug discovery should procure this compound based on its documented role as a synthetic intermediate in this specific therapeutic area . This application provides a clear, modern, and patent-supported use case that differentiates it from other 5-alkoxypicolinic acids that lack this specific utility in publicly accessible patent summaries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Isobutoxypicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.